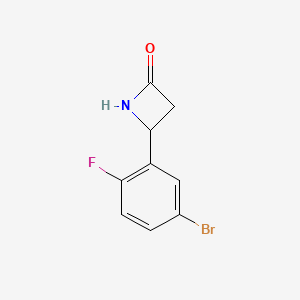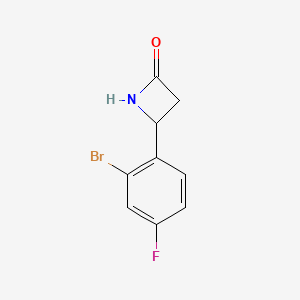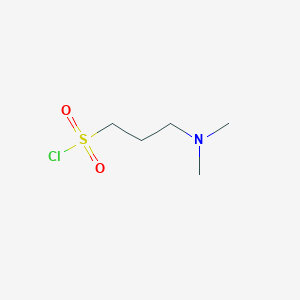
3-(Dimethylamino)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its reactivity and is used in various chemical synthesis processes. This compound is often utilized in the preparation of other chemical entities due to its functional groups, which allow it to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propane-1-sulfonyl chloride typically involves the reaction of 3-(dimethylamino)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
3-(Dimethylamino)propanol+Chlorosulfonic acid→3-(Dimethylamino)propane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(dimethylamino)propane-1-sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Hydrolysis Product: 3-(Dimethylamino)propane-1-sulfonic acid.
Reduction Product: 3-(Dimethylamino)propane-1-sulfonamide.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propane-1-sulfonic acid: The hydrolysis product of 3-(dimethylamino)propane-1-sulfonyl chloride.
3-(Dimethylamino)propane-1-sulfonamide: The reduction product of this compound.
1-Propanesulfonyl chloride: A related compound with a similar sulfonyl chloride functional group but lacking the dimethylamino substituent.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and sulfonyl chloride functional groups. This combination imparts distinct reactivity, making it a versatile reagent in organic synthesis. The dimethylamino group can also influence the compound’s solubility and reactivity, differentiating it from other sulfonyl chlorides.
Propiedades
Fórmula molecular |
C5H12ClNO2S |
|---|---|
Peso molecular |
185.67 g/mol |
Nombre IUPAC |
3-(dimethylamino)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H12ClNO2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3 |
Clave InChI |
NNMNSJXDCAKREI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



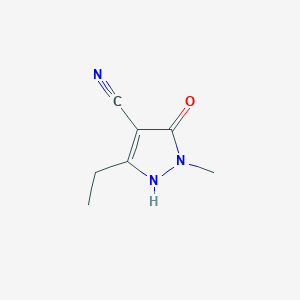
amine](/img/structure/B13319061.png)
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)
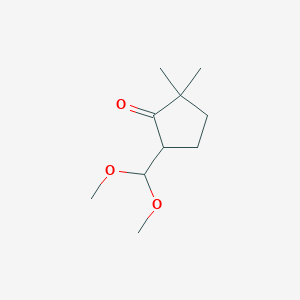
amine](/img/structure/B13319089.png)
![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)

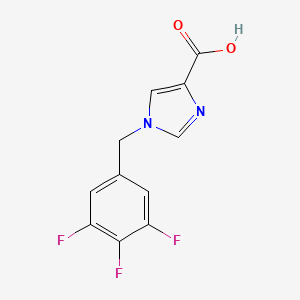
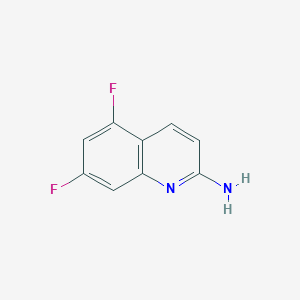
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)

